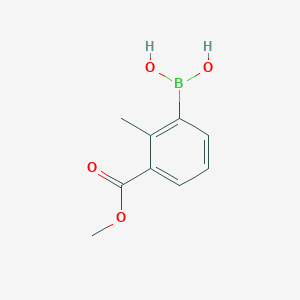

(3-甲氧羰基-2-甲基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

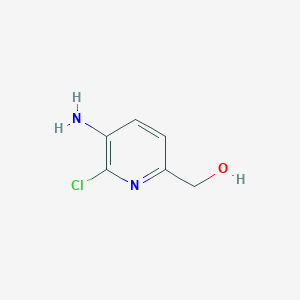

(3-Methoxycarbonyl-2-methylphenyl)boronic acid, also known as MCMBA, is a boronic acid derivative that has gained significant attention in recent years due to its versatile applications in the field of organic synthesis and medicinal chemistry. MCMBA is a white crystalline powder that is soluble in common organic solvents and has a molecular weight of 207.1 g/mol.

科学研究应用

二醇识别

- 中性 pH 值下的高亲和力二醇识别:3-甲氧羰基-5-硝基苯基硼酸表现出与二醇结合的能力,对邻苯二酚染料和果糖表现出高亲和力。这表明适当官能化的缺电子硼酸在二醇和碳水化合物识别中具有重要作用 (穆拉、阿加德和巴苏,2004 年)。

大环化学

- 大环化学中的新视角:源自各种芳基硼酸(包括 3-甲氧基苯基硼酸)的硼酸酯因其在大环化学中的潜力而受到探索,展示了这些化合物在形成复杂分子结构中的多功能性 (法尔范等人,1999 年)。

无机化学

- 四芳基五硼酸盐的形成和分析:4-甲氧基苯基硼酸与芳氧合铑配合物的反应导致四芳基五硼酸盐的形成。这些化合物已被表征并研究其化学性质,有助于理解硼化学 (西原、奈良和大阪,2002 年)。

光物理性质

- 溶剂化变色和量子产率评估:3-甲氧基苯基硼酸 (3MPBA) 的光物理性质已得到评估,重点关注不同溶剂中的溶剂化变色位移和量子化学方法。这项研究突出了该分子在先进光物理应用中的潜力 (穆达普尔等人,2016 年)。

食品科学

- 食品基质中果糖的特异性还原:硼酸(包括 3-甲氧基-5-硝基苯基硼酸)已被研究其在食品基质(如果汁)中特异性还原果糖的能力。这项研究证明了硼酸在改变食品成分方面的潜力 (皮奇和里希特,2016 年)。

有机合成

- 有机合成中的中间体:3-硼烷-5-氟苯甲酸是一种从 (3-氟-5-甲基苯基)硼酸合成的重要中间体,广泛用于有机合成中。它有助于合成烯烃、苯乙烯、联苯衍生物和各种天然产物 (孙海霞等人,2015 年)。

作用机制

Target of Action

The primary target of the compound (3-Methoxycarbonyl-2-methylphenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki–Miyaura (SM) cross-coupling reactions . These reactions are a popular method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

The (3-Methoxycarbonyl-2-methylphenyl)boronic acid interacts with its targets through a process known as transmetalation . In the context of SM cross-coupling reactions, transmetalation involves the transfer of an organic group from boron to palladium . This process is key to the formation of the new carbon-carbon bond .

Biochemical Pathways

The (3-Methoxycarbonyl-2-methylphenyl)boronic acid affects the biochemical pathway of carbon-carbon bond formation. In the SM cross-coupling reaction, the compound contributes to the creation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules . The downstream effects of this pathway include the production of a wide range of organic compounds, many of which have important applications in fields such as pharmaceuticals and materials science .

Pharmacokinetics

As an organoboron compound, it is generally considered to be stable and readily prepared . Its bioavailability would largely depend on the specific conditions of its use, including factors such as the solvent used and the presence of other reagents .

Result of Action

The molecular and cellular effects of (3-Methoxycarbonyl-2-methylphenyl)boronic acid’s action are primarily seen in its role in the formation of carbon-carbon bonds . By participating in SM cross-coupling reactions, this compound enables the synthesis of a wide variety of organic compounds . These compounds can have a range of properties and uses, depending on their specific structures .

Action Environment

The action, efficacy, and stability of (3-Methoxycarbonyl-2-methylphenyl)boronic acid can be influenced by various environmental factors. For example, the efficiency of the SM cross-coupling reaction can be affected by the pH of the solution, the temperature, and the presence of other reagents . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture .

生化分析

Biochemical Properties

The biochemical properties of (3-Methoxycarbonyl-2-methylphenyl)boronic acid are not fully explored yet. Boronic acids are known to interact with various enzymes, proteins, and other biomolecules . They are often used in Suzuki-Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Cellular Effects

Boronic acids are generally known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to be directed to specific compartments or organelles based on their chemical properties .

属性

IUPAC Name |

(3-methoxycarbonyl-2-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-6-7(9(11)14-2)4-3-5-8(6)10(12)13/h3-5,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFQQQFUIQMLXRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)OC)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1451374-90-5 |

Source

|

| Record name | [3-(methoxycarbonyl)-2-methylphenyl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

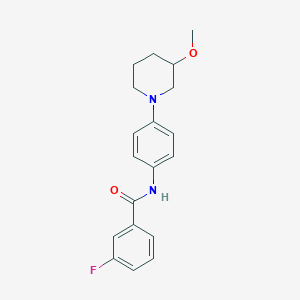

![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide](/img/structure/B2576001.png)